Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate typically involves the esterification of 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) for chlorination.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: 2-[cis-3-oxo-2,2-dimethylcyclobutyl]acetate.
Reduction: 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]ethanol.
Substitution: 2-[cis-3-chloro-2,2-dimethylcyclobutyl]acetate.
Scientific Research Applications
Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[trans-3-hydroxy-2,2-dimethylcyclobutyl]acetate: Similar structure but with a trans configuration.
Ethyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate is unique due to its cis configuration, which can influence its reactivity and interaction with biological targets. The presence of both a hydroxyl and an ester group allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-[(1S,3S)-3-hydroxy-2,2-dimethylcyclobutyl]acetate |
InChI |
InChI=1S/C9H16O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6-7,10H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI Key |
QCCZUZKJPLGYCO-BQBZGAKWSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1O)CC(=O)OC)C |
Canonical SMILES |
CC1(C(CC1O)CC(=O)OC)C |
Origin of Product |
United States |
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